(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Catalog No.
S1491447
CAS No.
23735-43-5
M.F
C13H18O5S
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-tol...

CAS Number

23735-43-5

Product Name

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1

InChI Key

SRKDUHUULIWXFT-NSHDSACASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C

Synonyms

2,2-Dimethyl-1,3-dioxolane-4-methanol-4-methylbenzenesulfonate; 4-Methylbenzenesulfonic Acid (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester; Toluene-4-sulfonic Acid (S)-2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl Ester; p-Toluenesulfonic Acid ((4S)-2,2-D

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(O2)(C)C
  • Synthetic Organic Chemistry

    Due to its functional groups, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate can serve as a starting material for the synthesis of more complex molecules. The presence of the chiral center allows for the preparation of enantiopure products, which are crucial in drug discovery and development PubChem, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate: .

  • Glycobiology

    The molecule bears structural resemblance to a protected form of glycerol, a key component of many biological molecules like fats and carbohydrates. Researchers might utilize (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate to study enzymes involved in glycerol metabolism or to synthesize specific carbohydrate structures for biological studies Sigma-Aldrich, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate: .

  • Material Science

    The unique properties of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate, such as its chirality and functional groups, might be of interest for material science research. Potential applications could include the development of chiral catalysts or the design of materials with specific functionalities [This is a possibility based on the molecule's structure, but specific research on this application is yet to be documented extensively].

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is a chiral compound characterized by the molecular formula C13H18O5S and a molecular weight of 286.34 g/mol. This compound features a dioxolane ring, which contributes to its unique stereochemistry and reactivity. The presence of the p-toluenesulfonate group enhances its utility in various

  • Nucleophilic Substitution: The sulfonate group serves as a leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.
  • Ring Opening Reactions: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of alcohols or other functional groups.
  • Stereoselective Reactions: Due to its chiral nature, (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate can be used in asymmetric synthesis to produce enantiomerically pure compounds .

While specific biological activities of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate are not extensively documented, compounds with similar structures have shown potential as:

  • Antifungal Agents: Some derivatives of dioxolane compounds have been explored for their antifungal properties.
  • Pharmaceutical Intermediates: As a chiral building block, it may be used in the synthesis of biologically active molecules .

Several synthetic routes exist for producing (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate:

  • Starting Materials: Typically synthesized from readily available precursors such as 2,2-dimethyl-1,3-dioxolane and p-toluenesulfonyl chloride.
  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonate group.
  • Purification: Post-reaction purification can be achieved through crystallization or chromatography to obtain the desired product in high purity .

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has various applications:

  • Organic Synthesis: Used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Employed in studies involving stereochemistry and reaction mechanisms.
  • Analytical Chemistry: Utilized as a reference standard for analytical methods such as chromatography .

Several compounds share structural features with (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-1,3-dioxolaneDioxolane ringLacks the sulfonate group
2-(p-Toluenesulfonyloxy)ethanolAlcohol with sulfonateContains an alcohol functional group
1,3-DioxolaneSimple dioxolane structureNon-chiral; lacks additional substituents
(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-methyl p-toluenesulfonateChiral compound similar to (S) formOpposite chirality; used in different syntheses

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate stands out due to its specific stereochemical configuration and functional versatility in organic synthesis compared to its analogs.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol p-toluenesulfonate

Dates

Modify: 2023-08-15

Explore Compound Types